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Introduction

Indinavir (marketed as Crixivan®) is a first-generation human immunodeficiency virus (HIV)

type 1 protease inhibitor, a class of antiretroviral drugs that profoundly changed the landscape

of HIV/AIDS treatment.[1][2] As a critical component of highly active antiretroviral therapy

(HAART), Indinavir played a pivotal role in suppressing viral replication, leading to significant

reductions in morbidity and mortality.[3] This technical guide provides an in-depth review of the

pharmacological profile of Indinavir, focusing on its mechanism of action, quantitative in vitro

activity, pharmacokinetics, clinical efficacy, and resistance profile. Detailed experimental

protocols and workflow visualizations are included to support research and drug development

professionals.

Mechanism of Action
Indinavir exerts its antiviral effect by specifically targeting and inhibiting HIV-1 protease.[2] This

viral enzyme is an aspartyl protease essential for the HIV life cycle. It functions by cleaving

newly synthesized Gag and Gag-Pol polyprotein precursors into smaller, functional proteins

required for the assembly of mature, infectious virions.[2][4]

Indinavir is designed as a peptidomimetic inhibitor that binds competitively and reversibly to the

active site of the HIV-1 protease.[2][5] By occupying the active site, it prevents the enzyme

from processing the viral polyproteins. This blockade results in the production of immature,

non-infectious viral particles, thus disrupting the viral replication cycle.[2]
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Caption: Mechanism of HIV-1 Protease Inhibition by Indinavir.

In Vitro Activity
Indinavir demonstrates potent and selective inhibitory activity against HIV-1 protease. Its

efficacy is quantified by parameters such as the inhibition constant (Ki) and the 50% or 95%

inhibitory concentrations (IC50, IC95) in enzymatic and cell-based assays.

Parameter Value Virus Type Notes

Ki 0.52 nM[6] HIV-1
Inhibition constant in

enzymatic assays.

3.3 nM[6] HIV-2

Lower potency against

HIV-2 compared to

HIV-1.

IC95 25 - 50 nM[6] HIV-1

Concentration

required to inhibit 95%

of viral spread in MT4

lymphoid cells.

~50 - 100 nM[4] HIV-1

Concentration for 95%

inhibition of viral

spread in cell culture.

Pharmacokinetics
The clinical utility of Indinavir is defined by its pharmacokinetic profile, which governs dosing

schedules and potential drug interactions. It is characterized by rapid absorption that is

significantly affected by food.
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Parameter Value (Unboosted)
Value (Ritonavir-
Boosted)

Notes

Bioavailability ~65%[1] Increased

Ritonavir inhibits

CYP3A4, increasing

Indinavir exposure.

Tmax (Time to Peak) ~0.8 hours (fasting)[4] ~3.0 hours[7]
Absorption is delayed

by high-fat meals.[4]

Protein Binding ~60%[1][2]
Not significantly

altered

Metabolism

Hepatic, primarily via

Cytochrome P450

3A4 (CYP3A4).[2]

CYP3A4 is inhibited

by Ritonavir.

Indinavir is also an

inhibitor of CYP3A4.

Elimination Half-life 1.8 ± 0.4 hours[1][2] Prolonged

Reduced clearance

due to CYP3A4

inhibition.

Excretion
<20% excreted

unchanged in urine.[2]
-

Primarily excreted as

metabolites.

Standard Dosing
800 mg every 8

hours[1]

800 mg every 12

hours (with 100 mg

Ritonavir)[7]

Dosing must be

precise to avoid

resistance.[1]

Clinical Efficacy and Pharmacodynamics
The clinical benefit of Indinavir has been established in numerous trials, demonstrating its

ability to suppress viral load and restore immune function when used in combination therapy.
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Trial / Study Regimen Key Outcomes

ACTG 320

Indinavir + Zidovudine +

Lamivudine vs. Zidovudine +

Lamivudine

The three-drug regimen

reduced the rate of

progression to AIDS or death

by half compared to the two-

drug regimen (6% vs. 11%).[3]

[8]

Significant increases in CD4+

cell counts and greater

reductions in plasma HIV-1

RNA were observed in the

Indinavir arm.[8]

Merck 035
Indinavir-containing triple

therapy

Demonstrated durable viral

suppression for up to 3 years

in a significant proportion of

patients.[3]

Ritonavir-Boosted Study
Indinavir/Ritonavir (800/100

mg) BID + 2 NRTIs

At 48 weeks, baseline viral

RNA decreased by >2 log10

copies/mL and CD4 counts

increased by approximately

200 cells/mm³.[7]

Resistance Profile
The emergence of drug resistance is a significant challenge in antiretroviral therapy. For

Indinavir, resistance develops through the accumulation of specific mutations in the viral

protease gene, and in some cases, in the Gag polyprotein cleavage sites.
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Mutation Type Key Amino Acid Positions
Impact on Indinavir
Susceptibility

Primary Mutations V82 (to A, F, or T)
Directly reduce susceptibility to

Indinavir.

M46 (to I or L)
Contribute to resistance, often

appearing early.

I54 (to V, M, or L)
Reduce susceptibility to

multiple protease inhibitors.

Accessory Mutations
L10, K20, L24, V32, I47, G48,

I62, L63, A71, G73, I84, L90

These mutations often appear

after primary mutations and

further increase the level of

resistance. They can also

compensate for a loss of viral

fitness.

Gag Cleavage Site Mutations p7/p1, p1/p6

Alter the substrate that the

protease cleaves, which can

enhance the replication of

resistant viruses.

Note: The development of high-level resistance to Indinavir is a cumulative process, often

requiring multiple mutations.

Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of protease inhibitors. Below are

representative protocols for key in vitro assays.

HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)
This protocol describes a method to determine the IC50 of a test compound against

recombinant HIV-1 protease.

Reagent Preparation:
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Prepare an Assay Buffer (e.g., pH 7.8).[9]

Reconstitute lyophilized recombinant HIV-1 Protease in a dilution buffer to a working

concentration.[10]

Prepare a fluorogenic substrate solution (e.g., a peptide substrate with a fluorophore and a

quencher).[10]

Prepare serial dilutions of Indinavir (or test compound) in the assay buffer or appropriate

solvent (e.g., DMSO).

Assay Procedure (96-well plate format):

Add the serially diluted inhibitor to respective wells. Include wells for "Enzyme Control" (no

inhibitor) and "Inhibitor Control" (a known potent inhibitor like Pepstatin A).[10]

Add the prepared HIV-1 Protease solution to all wells except for a "no enzyme" blank.

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the

enzyme.[10]

Initiate the reaction by adding the HIV-1 Protease Substrate solution to all wells.

Immediately place the plate in a fluorescence microplate reader.

Data Acquisition and Analysis:

Measure the fluorescence signal (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C for

1-3 hours.[10][11]

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time

curve).

Normalize the rates relative to the "Enzyme Control" (100% activity) and "no enzyme"

blank (0% activity).

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a four-parameter dose-response curve to determine the IC50 value.
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Cell-Based Antiviral Susceptibility Assay
This protocol outlines a method to measure the ability of Indinavir to inhibit HIV replication in a

cell culture system.
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Assay Setup

Incubation & Measurement

Data Analysis

1. Prepare target cells
(e.g., PBMCs, CEMx174)

2. Plate cells with serial
dilutions of Indinavir

3. Infect cells with a
standardized HIV-1 stock

4. Incubate at 37°C
for 4-7 days

5. Harvest cell-free supernatant

6. Quantify viral replication
(e.g., p24 Antigen ELISA)

7. Plot % inhibition of p24
vs. Indinavir concentration

8. Calculate IC50 value
using non-linear regression

Click to download full resolution via product page

Caption: Workflow for a Phenotypic Antiviral Susceptibility Assay.
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Cell and Virus Preparation:

Culture a suitable T-cell line (e.g., CEMx174) or use phytohemagglutinin (PHA)-stimulated

peripheral blood mononuclear cells (PBMCs).[12][13]

Prepare a stock of a laboratory-adapted HIV-1 strain with a known titer.

Prepare serial dilutions of Indinavir in the cell culture medium.

Infection Protocol:

Plate the target cells in a 96-well plate.

Add the drug dilutions to the appropriate wells. Include "virus control" wells (cells + virus,

no drug) and "cell control" wells (cells only, no virus).

Add the HIV-1 virus stock to all wells except the cell controls at a predetermined

multiplicity of infection (MOI).[12]

Incubate the plate at 37°C in a CO2 incubator.

Endpoint Measurement:

After 4 to 7 days, harvest the cell-free supernatant from each well.[13]

Quantify the extent of viral replication by measuring the concentration of the HIV-1 p24

capsid protein using a commercial ELISA kit.

Alternatively, if using a reporter virus (e.g., expressing luciferase), measure the reporter

gene activity.[14]

Data Analysis:

Calculate the percentage of inhibition for each drug concentration relative to the virus

control wells.

Determine the IC50 value by plotting the percent inhibition versus the drug concentration

and fitting the data to a dose-response curve.[15]
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Pharmacokinetic Analysis Protocol
This protocol provides a general outline for determining Indinavir concentrations in patient

plasma.

Sample Collection: Collect blood samples from subjects at predefined time points following

drug administration.

Sample Processing: Separate plasma by centrifugation and store at -20°C or lower until

analysis.[4]

Drug Extraction: Lyse plasma samples and extract Indinavir using a suitable organic solvent

like acetonitrile. An internal standard (e.g., ritonavir or a structural analog) is added to correct

for extraction efficiency.[12]

Quantification by HPLC:

Analyze the extracted samples using a validated high-pressure liquid chromatography

(HPLC) method with UV detection.[4]

Separate Indinavir and the internal standard on an appropriate column (e.g., C18).[12]

Generate a standard curve using known concentrations of Indinavir to quantify the amount

in the patient samples.

Pharmacokinetic Modeling: Use the concentration-time data to calculate key PK parameters

(AUC, Cmax, t1/2, etc.) using non-compartmental methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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